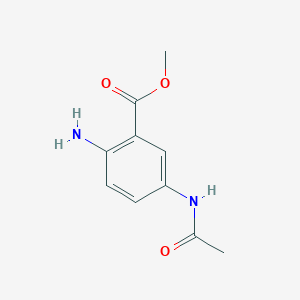

Methyl 2-amino-5-acetamidobenzoate

Description

Methyl 2-amino-5-acetamidobenzoate is a benzoate ester derivative featuring amino and acetamido substituents at the 2- and 5-positions of the aromatic ring, respectively. This compound is structurally characterized by its ester group (–COOCH₃), which enhances solubility in organic solvents compared to carboxylic acid counterparts. Its applications are hypothesized to span pharmaceutical intermediates, particularly in the development of bioactive molecules, given the prevalence of acetamido and amino groups in drug design .

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

methyl 5-acetamido-2-aminobenzoate |

InChI |

InChI=1S/C10H12N2O3/c1-6(13)12-7-3-4-9(11)8(5-7)10(14)15-2/h3-5H,11H2,1-2H3,(H,12,13) |

InChI Key |

YKECLZOMRREUHX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-5-acetamidobenzoate can be synthesized through several methods. One common method involves the reaction of 2-amino-5-nitrobenzoic acid with acetic anhydride, followed by esterification with methanol. The reaction conditions typically include heating under reflux and the use of a catalyst such as sulfuric acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize automated reactors and precise control of temperature and pressure to ensure high yield and purity. The use of continuous flow reactors is also common to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-5-acetamidobenzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones under the influence of oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Quinones.

Reduction: Amino derivatives.

Substitution: Various substituted benzoates.

Scientific Research Applications

Methyl 2-amino-5-acetamidobenzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound is utilized in the study of enzyme inhibition and protein-ligand interactions.

Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-5-acetamidobenzoate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various therapeutic effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs include:

- Methyl 2-amino-5-chlorobenzoate (C₁₀H₁₀ClNO₃): Substitutes the 5-acetamido group with chlorine .

- Methyl 4-acetamido-5-chloro-2-methoxybenzoate (C₁₁H₁₃ClNO₄): Features additional methoxy and chloro groups, altering electronic and steric properties .

Table 1: Structural and Physical Properties Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Polarity |

|---|---|---|---|---|

| Methyl 2-amino-5-acetamidobenzoate | C₁₀H₁₂N₂O₃ | 224.22 | 2-NH₂, 5-NHCOCH₃ | High |

| Methyl 2-amino-5-chlorobenzoate | C₁₀H₁₀ClNO₃ | 227.65 | 2-NH₂, 5-Cl | Moderate |

| Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C₁₁H₁₃ClNO₄ | 274.68 | 4-NHCOCH₃, 5-Cl, 2-OCH₃ | Moderate |

| Methyl 4-acetamido-2-hydroxybenzoate | C₁₀H₁₁NO₄ | 209.20 | 4-NHCOCH₃, 2-OH | High |

Note: Polarity inferred from substituent electronegativity and hydrogen-bonding capacity .

Research Findings and Challenges

- Substituent Effects: The 5-acetamido group in this compound increases polarity and hydrogen-bonding capacity compared to chloro or methoxy analogs, influencing solubility and target binding .

- Analytical Characterization : Gas chromatography (GC) and mass spectrometry, as used for methyl esters in resin analysis (e.g., sandaracopimaric acid methyl ester), are applicable for purity assessment .

- Limitations: Data on the exact bioactivity and thermal stability of this compound remain sparse, necessitating further studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.